molecular formula C₂₁H₂₁FO₈ B1141398 (R)-Flurbiprofen glucuronide CAS No. 162992-67-8

(R)-Flurbiprofen glucuronide

Cat. No. B1141398
M. Wt: 420.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“®-Flurbiprofen glucuronide” is a glucuronide conjugate of Flurbiprofen. Glucuronidation is a process that involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase1. The substances resulting from glucuronidation are known as glucuronides and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “®-Flurbiprofen glucuronide”. However, glucuronidation, the process by which glucuronides are formed, is well-documented1. It involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase1.



Molecular Structure Analysis

The molecular structure of “®-Flurbiprofen glucuronide” is not directly available. However, glucuronides in general have a glucuronic acid linked via a glycosidic bond to another substance2.



Chemical Reactions Analysis

Glucuronides are known to be involved in drug metabolism. They are formed in the liver and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized1. This increased water solubility allows for their subsequent elimination from the body through urine or feces1.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information on the physical and chemical properties of “®-Flurbiprofen glucuronide”.


Scientific Research Applications

Safety And Hazards

Acyl glucuronides, a class of glucuronides, have been implicated in the toxicity of several carboxylic acid-containing drugs3. However, direct evidence supporting these claims remains sparse3.


properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15+,16+,17-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPQBSOCUVSKTP-LPCIUUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Flurbiprofen glucuronide

CAS RN

162992-67-8
Record name Tarenflurbil-acyl-beta-D-glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
10
Citations
SL Eeckhoudt, PA Evrard, RK Verbeeck - Drug metabolism and disposition, 1997 - ASPET
… A significant difference was also found between the biliary excretion of the R-flurbiprofen glucuronide (8.3 ± 1.8% of the adminsitered dose) compared to S-flurbiprofen glucuronide (…
Number of citations: 25 dmd.aspetjournals.org
Y Mano, T Usui, H Kamimura - Drug metabolism and disposition, 2007 - ASPET
Flurbiprofen is a nonsteroidal anti-inflammatory drug used as a racemic mixture. Although glucuronidation is one of its elimination pathways, the role of UDP-glucuronosyltransferase (…
Number of citations: 49 dmd.aspetjournals.org
N Mano, A Nikaido, T Narui, D Yamasaki… - … of Chromatography B, 2002 - Elsevier
Acyl glucuronides of nonsteroidal anti-inflammatory drugs having a chiral center are known to be chemically very active and form covalently bound adducts with proteins, such as …
Number of citations: 17 www.sciencedirect.com
N Mano, T Narui, A Nikaido, J Goto - Drug metabolism and …, 2002 - jstage.jst.go.jp
Endogenous and exogenous compounds having a carboxyl group, such as a-arylpropionic acid derivatives, undergo a phase II metabolic reaction to produce an amino acid conjugate …
Number of citations: 24 www.jstage.jst.go.jp
H Wang, L Yuan, S Zeng - Biochemical pharmacology, 2011 - Elsevier
Flurbiprofen (FPF), available commercially as a racemic mixture, is a propionic acid derivative of non-steroidal anti-inflammatory drugs (NSAIDs) with known stereoselective …
Number of citations: 48 www.sciencedirect.com
A Kawase, T Yamamoto, S Egashira, M Iwaki - Journal of Pharmacology and …, 2016 - ASPET
… Less than 7% of the 1-O-glucuronides disappeared except for R-naproxen glucuronide and R-flurbiprofen glucuronide (both 14% loss); however, no detectable or negligible parent …
Number of citations: 34 jpet.aspetjournals.org
M Iwaki, H Shimada, Y Irino, M Take… - Biological and …, 2017 - jstage.jst.go.jp
Combination therapy of non-steroidal anti-inflammatory drugs (NSAIDs) and methotrexate (MTX) sometimes triggers adverse effects, such as liver injury, renal failure, gastrointestinal …
Number of citations: 28 www.jstage.jst.go.jp
N Mano, N Asakawa, J Goto - CHINESE JOURNAL OF …, 2003 - chromsoc.jp
The development of new chiral stationary phases has been very important in the accurate analysis of drug enantiomers and their metabolites in biological samples during drug …
Number of citations: 4 chromsoc.jp
MCC Del Rio - 1996 - search.proquest.com
… However, no difference in the degradation of S- and R-flurbiprofen glucuronide was found in buffer at physiological conditions [80]. A summary of the results obtained in these studies is …
Number of citations: 0 search.proquest.com
A Yaneff, A Sahores, N Gómez… - Current Medicinal …, 2019 - ingentaconnect.com
MRP4 transports multiple endogenous and exogenous substances and is critical not only for detoxification but also in the homeostasis of several signaling molecules. Its dysregulation …
Number of citations: 21 www.ingentaconnect.com

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